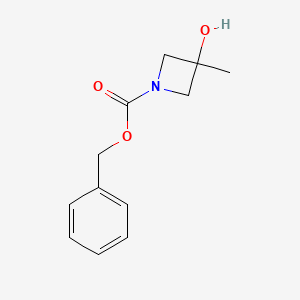
4-(3,4-Dichlorophenyl)benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3,4-Dichlorophenyl)benzonitrile: is an organic compound with the molecular formula C13H7Cl2N . It is a derivative of benzonitrile, where the benzene ring is substituted with two chlorine atoms at the 3 and 4 positions and a nitrile group at the 4 position of the phenyl ring. This compound is known for its applications in various fields, including organic synthesis and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Suzuki–Miyaura Coupling: One of the common methods to synthesize 4-(3,4-Dichlorophenyl)benzonitrile is through the Suzuki–Miyaura coupling reaction.
Nitrile Formation: Another method involves the direct cyanation of 3,4-dichlorobenzaldehyde using hydroxylamine hydrochloride in the presence of a suitable catalyst.
Industrial Production Methods: Industrial production often employs the Suzuki–Miyaura coupling due to its efficiency and high yield. The reaction conditions typically involve a palladium catalyst, such as palladium acetate, and a base like potassium carbonate in a solvent such as dimethylformamide (DMF) at elevated temperatures .
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: 4-(3,4-Dichlorophenyl)benzonitrile can undergo nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing chlorine atoms.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized under strong oxidative conditions to form corresponding carboxylic acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide in methanol.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Oxidation: Potassium permanganate in an aqueous medium.
Major Products:
Substitution: Formation of substituted benzonitriles.
Reduction: Formation of 4-(3,4-dichlorophenyl)benzylamine.
Oxidation: Formation of 4-(3,4-dichlorophenyl)benzoic acid.
Wissenschaftliche Forschungsanwendungen
Chemistry: 4-(3,4-Dichlorophenyl)benzonitrile is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology: In biological research, it is used to study the effects of nitrile-containing compounds on biological systems. It serves as a model compound for understanding the metabolism and toxicity of nitriles .
Medicine: The compound is investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of drugs with anti-inflammatory and anticancer activities .
Industry: In the industrial sector, this compound is used in the production of advanced materials, such as liquid crystals and polymers .
Wirkmechanismus
The mechanism of action of 4-(3,4-Dichlorophenyl)benzonitrile involves its interaction with specific molecular targets. The nitrile group can form hydrogen bonds with biological macromolecules, affecting their function. The chlorine atoms enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins .
Vergleich Mit ähnlichen Verbindungen
3,4-Dichlorobenzonitrile: Similar structure but lacks the additional phenyl ring.
4-Chlorobenzonitrile: Contains only one chlorine atom and a nitrile group.
4-(4-Chlorophenyl)benzonitrile: Similar structure but with only one chlorine atom on the phenyl ring.
Uniqueness: 4-(3,4-Dichlorophenyl)benzonitrile is unique due to the presence of two chlorine atoms, which significantly influence its chemical reactivity and physical properties. The additional phenyl ring also provides a larger conjugated system, affecting its electronic properties and making it suitable for specific applications in material science .
Eigenschaften
IUPAC Name |
4-(3,4-dichlorophenyl)benzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl2N/c14-12-6-5-11(7-13(12)15)10-3-1-9(8-16)2-4-10/h1-7H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKKHXUBQXXOEKO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C2=CC(=C(C=C2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00742690 |
Source


|
| Record name | 3',4'-Dichloro[1,1'-biphenyl]-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00742690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1260497-25-3 |
Source


|
| Record name | 3',4'-Dichloro[1,1'-biphenyl]-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00742690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(Z)-N-[2,6-di(propan-2-yl)phenyl]octadec-9-enamide](/img/structure/B597161.png)







